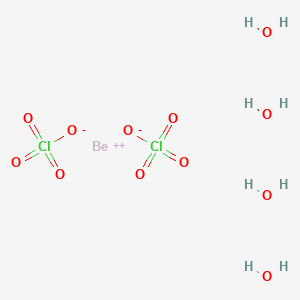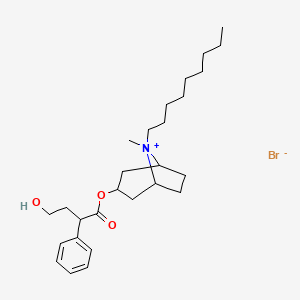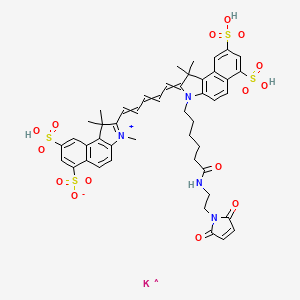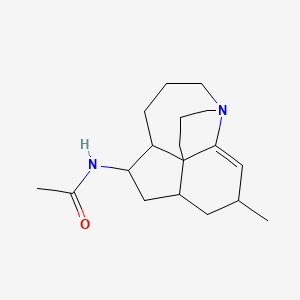
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-octane-3,5-dione; neodymium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1,1,1,2,2,3,3-Heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;neodymium is a complex organofluorine compound that incorporates both fluorine and neodymium elements. This compound is notable for its unique chemical structure, which includes multiple fluorine atoms and a neodymium ion, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1,1,2,2,3,3-Heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;neodymium typically involves multiple steps, starting with the preparation of the fluorinated organic precursor. This precursor is then reacted with neodymium salts under controlled conditions to form the final compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to isolate the desired product from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1,1,1,2,2,3,3-Heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;neodymium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-1,1,1,2,2,3,3-Heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;neodymium is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds
Biology
In biological research, this compound is studied for its potential use in imaging and diagnostic applications. The presence of fluorine atoms makes it suitable for use in positron emission tomography (PET) imaging, where it can help visualize biological processes in real-time.
Medicine
In medicine, (Z)-1,1,1,2,2,3,3-Heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;neodymium is investigated for its potential therapeutic applications. Its ability to interact with biological molecules and pathways makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, this compound is used in the production of advanced materials, such as fluorinated polymers and coatings. Its unique properties, including high thermal stability and resistance to chemical degradation, make it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (Z)-1,1,1,2,2,3,3-Heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;neodymium involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with biological molecules, altering their structure and function. This interaction can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-1,1,1,2,2,3,3-Heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one: A similar compound without the neodymium ion.
1,1,1,2,2,3,3-Heptafluoro-4-hydroxy-4-methylpentane-2-one: Another fluorinated compound with a different carbon backbone.
Neodymium(III) trifluoromethanesulfonate: A neodymium compound with different ligands.
Uniqueness
The uniqueness of (Z)-1,1,1,2,2,3,3-Heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;neodymium lies in its combination of fluorine atoms and a neodymium ion. This combination imparts unique chemical and physical properties, such as high stability, reactivity, and potential for various applications in research and industry.
Eigenschaften
Molekularformel |
C30H33F21NdO6 |
|---|---|
Molekulargewicht |
1032.8 g/mol |
IUPAC-Name |
(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one;neodymium |
InChI |
InChI=1S/3C10H11F7O2.Nd/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,19H,1-3H3;/b3*6-4-; |
InChI-Schlüssel |
DPBJADMCTGONOM-KYQUTVEVSA-N |
Isomerische SMILES |
CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.[Nd] |
Kanonische SMILES |
CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.[Nd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13791018.png)





![2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)

